molecular formula C18H18N4O5S B10988770 methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10988770
M. Wt: 402.4 g/mol
InChI Key: GZGMTWKBWFYHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate” is a complex heterocyclic compound. Let’s break down its structure:

  • The core structure consists of a pyrrolo[3,4-b]pyridine moiety.
  • It contains a thiazole ring.
  • The compound has ester and amide functional groups.

Preparation Methods

Industrial Production: As of now, there is no documented industrial-scale production method for this specific compound. Research in this area is ongoing, and future developments may provide more efficient synthetic routes.

Chemical Reactions Analysis

Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:

    Oxidation: Oxidation of the thiazole ring or the pyrrolo[3,4-b]pyridine moiety.

    Reduction: Reduction of the ester or amide groups.

    Substitution: Nucleophilic substitution at the ester or amide carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols.

Scientific Research Applications

Research on this compound’s applications is limited, but it may have relevance in:

    Medicine: Investigating its potential as an anticancer agent or targeting specific cellular pathways.

    Chemical Biology: Studying its interactions with enzymes or receptors.

    Industry: Exploring its use in materials science or organic electronics.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and signaling pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to the compound’s uniqueness, we can explore related pyrrolo[3,4-b]pyridine derivatives and thiazoles to highlight its distinct features.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O5S/c1-9(2)14-13(17(26)27-3)21-18(28-14)20-11(23)6-8-22-15(24)10-5-4-7-19-12(10)16(22)25/h4-5,7,9H,6,8H2,1-3H3,(H,20,21,23)

InChI Key

GZGMTWKBWFYHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.